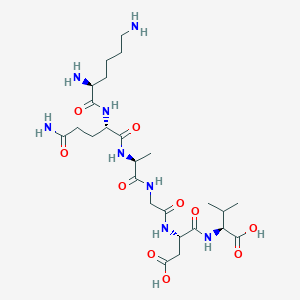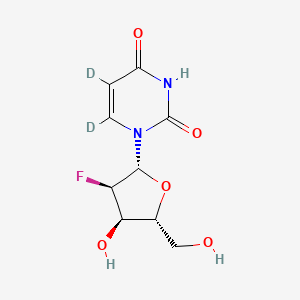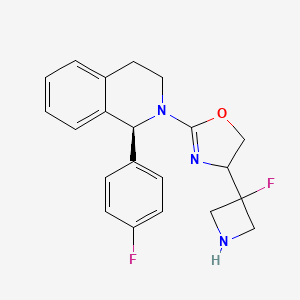
Progranulin modulator-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Progranulin modulator-1 is an orally active compound that promotes the secretion of progranulin, a multifunctional protein involved in various physiological processes such as inflammation, tumorigenesis, and neuroprotection . This compound enhances the ability of cells to elevate progranulin levels, exhibits low cytotoxicity, and possesses an inhibitory effect on the human ether-à-go-go-related gene (hERG) channel .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of progranulin modulator-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic chemistry techniques, including condensation reactions, cyclization, and purification processes .
Industrial Production Methods: Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the compound’s purity and consistency. The production involves large-scale synthesis, purification, and quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Progranulin modulator-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are often used in further research to explore their potential therapeutic applications .
Scientific Research Applications
Progranulin modulator-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the chemical properties and reactions of progranulin-related molecules.
Mechanism of Action
Progranulin modulator-1 exerts its effects by promoting the secretion of progranulin from cells. Progranulin is a secreted glycoprotein that regulates various cellular processes, including inflammation, cell proliferation, and neuroprotection. The compound enhances progranulin levels by modulating its secretion pathways, which involve interactions with receptors such as sortilin and the cation-independent mannose 6-phosphate receptor . These interactions facilitate the transport and release of progranulin, leading to its increased availability and biological activity .
Comparison with Similar Compounds
Progranulin Modulator-2: Another compound that promotes progranulin secretion but with different pharmacokinetic properties.
Progranulin Enhancer-1: A compound that enhances progranulin levels through a different mechanism of action.
Progranulin Agonist-1: A compound that directly activates progranulin receptors to exert its effects.
Uniqueness: Progranulin modulator-1 is unique in its ability to promote progranulin secretion with high specificity and low cytotoxicity. Its favorable pharmacokinetic profile, including high bioavailability and brain accumulation, makes it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C21H21F2N3O |
|---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
4-(3-fluoroazetidin-3-yl)-2-[(1S)-1-(4-fluorophenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C21H21F2N3O/c22-16-7-5-15(6-8-16)19-17-4-2-1-3-14(17)9-10-26(19)20-25-18(11-27-20)21(23)12-24-13-21/h1-8,18-19,24H,9-13H2/t18?,19-/m0/s1 |
InChI Key |
YFWHTUPMKHSVCF-GGYWPGCISA-N |
Isomeric SMILES |
C1CN([C@H](C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F |
Canonical SMILES |
C1CN(C(C2=CC=CC=C21)C3=CC=C(C=C3)F)C4=NC(CO4)C5(CNC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


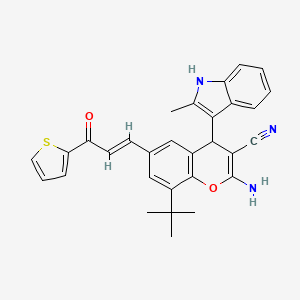
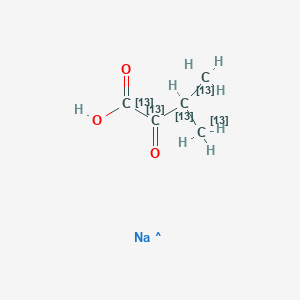
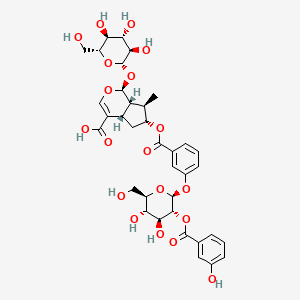
![[(3aS,4R,6R)-4-(6-aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15138989.png)
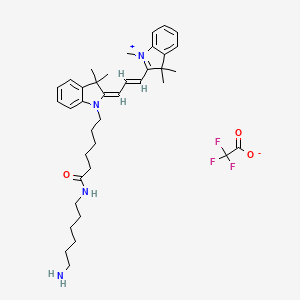
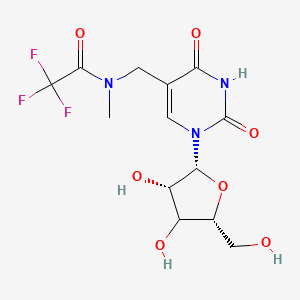
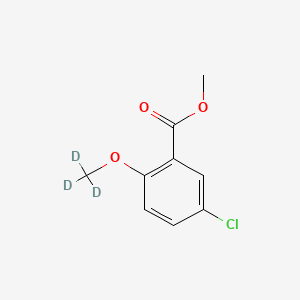
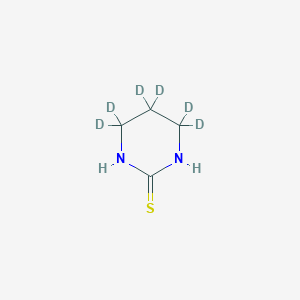
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)
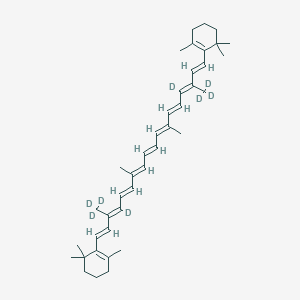

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
